molecular formula C13H7N3O5 B14695737 3,8-dinitrophenanthridin-6(5H)-one CAS No. 23818-38-4

3,8-dinitrophenanthridin-6(5H)-one

Cat. No.: B14695737
CAS No.: 23818-38-4
M. Wt: 285.21 g/mol
InChI Key: NFQCBMOTZZLRCE-UHFFFAOYSA-N
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Description

3,8-Dinitrophenanthridin-6(5H)-one is a chemical compound that belongs to the class of phenanthridines. Phenanthridines are nitrogen-containing heterocyclic compounds that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3,8-dinitrophenanthridin-6(5H)-one can be achieved through several synthetic routes. One common method involves the nitration of phenanthridinone derivatives. The reaction typically requires the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to introduce nitro groups at the 3 and 8 positions of the phenanthridinone ring . Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3,8-Dinitrophenanthridin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or aryl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,8-Dinitrophenanthridin-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,8-dinitrophenanthridin-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, the compound can induce cell death in cancer cells and enhance the efficacy of certain chemotherapeutic agents . Additionally, it may modulate the activity of other enzymes and signaling pathways involved in inflammation and immune responses.

Comparison with Similar Compounds

3,8-Dinitrophenanthridin-6(5H)-one can be compared with other similar compounds such as:

    Phenanthridine: The parent compound of the phenanthridine class, known for its DNA-binding properties and use in fluorescent dyes.

    6-Chloro-3,8-dinitrophenanthridine: A chlorinated derivative with similar chemical properties but different biological activities.

    6-(4-Cyano-phenyl)-5-methyl-3,8-dinitrophenanthridine:

Properties

CAS No.

23818-38-4

Molecular Formula

C13H7N3O5

Molecular Weight

285.21 g/mol

IUPAC Name

3,8-dinitro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H7N3O5/c17-13-11-5-7(15(18)19)1-3-9(11)10-4-2-8(16(20)21)6-12(10)14-13/h1-6H,(H,14,17)

InChI Key

NFQCBMOTZZLRCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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